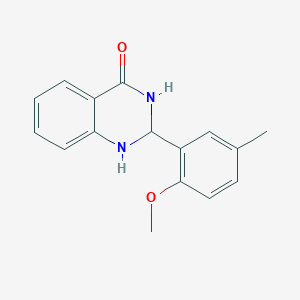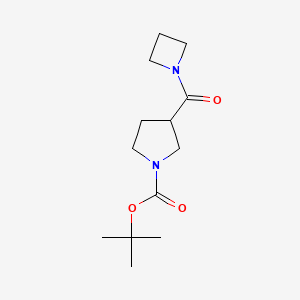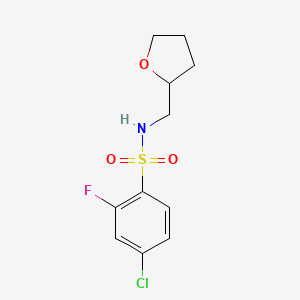![molecular formula C17H14N2O2 B7564930 3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one](/img/structure/B7564930.png)
3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one, also known as MQ, is a quinoxaline derivative that has been extensively studied for its various biological activities. MQ exhibits a wide range of pharmacological properties, including anti-inflammatory, antioxidant, antitumor, and antiviral effects. Due to its diverse biological activities, MQ has gained significant attention in the scientific community.
作用機序
The mechanism of action of 3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one is not fully understood. However, it has been suggested that its anti-inflammatory and antioxidant effects are due to its ability to inhibit the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. 3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one has also been shown to inhibit the activity of various enzymes involved in the inflammatory process, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Biochemical and Physiological Effects:
3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro and in vivo. 3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one has also been shown to inhibit the activity of COX-2 and iNOS, which are enzymes involved in the inflammatory process. Additionally, 3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one has been shown to possess antioxidant properties, which help to reduce oxidative stress and prevent cellular damage.
実験室実験の利点と制限
3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities, making it a versatile compound for various experiments. However, there are also some limitations to using 3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions. Additionally, the toxicity of 3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one has not been extensively studied, and its safety profile is not well established.
将来の方向性
There are several future directions for the study of 3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one. One potential area of research is the development of 3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one-based drugs for the treatment of inflammatory diseases such as arthritis and cancer. Another area of research is the study of the mechanism of action of 3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one, which could help to identify new targets for drug development. Additionally, the safety and toxicity of 3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one need to be further studied to establish its safety profile.
合成法
3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one can be synthesized by a series of chemical reactions starting from 4-methoxybenzaldehyde and 2-nitroaniline. The synthesis involves the reduction of the nitro group to an amine, followed by the condensation with the aldehyde to form the final product, 3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one. The synthesis of 3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one has been optimized to improve the yield and purity of the product.
科学的研究の応用
3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one has been extensively studied for its various biological activities. It has been shown to possess potent anti-inflammatory and antioxidant effects, which make it a promising candidate for the treatment of inflammatory diseases such as arthritis and cancer. 3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one has also been shown to exhibit antitumor and antiviral effects, making it a potential candidate for the development of anticancer and antiviral drugs.
特性
IUPAC Name |
3-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-21-13-9-6-12(7-10-13)8-11-16-17(20)19-15-5-3-2-4-14(15)18-16/h2-11H,1H3,(H,19,20)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEMZEZEHPSCNX-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[2-(4-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]benzamide](/img/structure/B7564847.png)


![1-[2-(Dimethylamino)-2-(4-methoxyphenyl)ethyl]-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]urea](/img/structure/B7564861.png)

![2-methyl-N-[2-[4-(methylcarbamoyl)anilino]-2-oxoethyl]benzamide](/img/structure/B7564871.png)
![2-methyl-N-[1-(oxolan-2-yl)ethyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7564886.png)
![N-[(3,4-dichlorophenyl)methyl]-1,1-dioxothiolan-3-amine;hydrochloride](/img/structure/B7564894.png)
![N-methyl-N-(2-piperidin-1-ylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7564902.png)
![[2-bromo-4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B7564925.png)
![2-Chloro-4-[(4-hydroxyoxan-4-yl)methylamino]benzonitrile](/img/structure/B7564935.png)


